molecular formula C7H16 B8253495 (S)-2,3-dimethylpentane CAS No. 7485-45-2

(S)-2,3-dimethylpentane

Cat. No.: B8253495
CAS No.: 7485-45-2
M. Wt: 100.20 g/mol
InChI Key: WGECXQBGLLYSFP-ZETCQYMHSA-N
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Description

Significance of Chiral Alkanes in Contemporary Chemical Science

Chirality, the property of a molecule being non-superimposable on its mirror image, is a foundational concept in stereochemistry. libretexts.org Chiral molecules are ubiquitous in nature and central to numerous chemical and biological processes. solubilityofthings.combyjus.com While complex molecules with multiple functional groups are often the focus of chirality studies, simple chiral alkanes—hydrocarbons with only single bonds—hold a special significance. fiveable.mewikipedia.org They serve as the simplest scaffolds for studying stereoisomerism, devoid of the electronic influences of functional groups. fiveable.melibretexts.org

The study of chiral alkanes is crucial for several reasons. Firstly, they provide a fundamental testing ground for theoretical models that predict chiroptical properties, which is the differential interaction of chiral matter with polarized light. mdpi.comsemanticscholar.org Techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) measure this differential interaction, providing a sensitive probe of the three-dimensional molecular structure. rsc.orgru.nl The spectra of simple chiral alkanes offer a direct correlation between molecular conformation and the observed chiroptical signs, which is essential for refining computational methods. semanticscholar.orgrsc.org

Secondly, understanding chirality in alkanes is vital for the petroleum and natural gas industries, as many components of crude oil are branched, chiral hydrocarbons. wikipedia.orgresearchgate.net The ability to separate and characterize these enantiomers is important for geochemical analysis and for understanding the origins of petroleum. researchgate.net Furthermore, the principles learned from these simple systems can be applied to more complex molecules, including pharmaceuticals, where the chirality of a drug can determine its efficacy or toxicity. solubilityofthings.combyjus.com The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the importance of stereochemical purity. solubilityofthings.com

Overview of (S)-2,3-Dimethylpentane as a Model Chiral Hydrocarbon

This compound is an archetypal chiral alkane, possessing a single stereocenter at the C3 position. uni-muenchen.deresearchgate.net Its relatively simple structure, consisting of a five-carbon chain with two methyl group branches, makes it an ideal model system for investigating the subtle effects of molecular asymmetry. brainly.comchegg.com Unlike larger, more flexible molecules, the conformational landscape of 2,3-dimethylpentane (B165511) is manageable, primarily defined by rotation around the C2-C3 bond. brainly.commit.edu This allows for detailed conformational analysis using techniques like Newman projections to identify the most stable (staggered) and least stable (eclipsed) arrangements. brainly.comchegg.commit.edu

The primary utility of this compound in research lies in the validation of chiroptical spectroscopy techniques. researchgate.net Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is particularly sensitive to the absolute configuration of chiral molecules. acs.orgtaylorfrancis.comresearchgate.net this compound, as a pure hydrocarbon, lacks strong chromophores, making techniques like electronic circular dichroism less effective. mdpi.com However, its VCD spectrum provides a distinct fingerprint that is directly related to its three-dimensional structure. nih.govnih.govacs.org

Researchers use this compound to benchmark the accuracy of quantum chemical calculations. ru.nlresearchgate.net By comparing experimentally measured VCD spectra with spectra predicted by Density Functional Theory (DFT) and other computational methods, scientists can refine the theoretical models used to determine the absolute configuration of unknown chiral molecules. rsc.orgnih.gov The agreement between the calculated and experimental spectra for a known molecule like this compound provides confidence in applying these methods to more complex systems where the stereochemistry is not yet established. researchgate.netresearchgate.net

Below is a table summarizing key physical and chiroptical properties for 2,3-dimethylpentane, highlighting the characteristics that make it a subject of study.

PropertyValue/Description
Molecular FormulaC₇H₁₆ brainly.com
Molar Mass100.21 g/mol
ChiralityChiral at the C3 carbon. Exists as (S) and (R) enantiomers. wikipedia.org
Conformational AnalysisKey conformers (staggered and eclipsed) are analyzed by viewing down the C2-C3 bond. brainly.commit.edu
Spectroscopic SignatureExhibits characteristic, albeit weak, Vibrational Circular Dichroism (VCD) spectra useful for stereochemical assignment. researchgate.netunipi.it

Historical Context of Stereochemical Investigations Pertaining to Branched Alkanes

The study of stereochemistry dates back to the mid-19th century with Louis Pasteur's groundbreaking work on the salts of tartaric acid. byjus.com He demonstrated that crystals of a tartrate salt from wine fermentation were chiral and could rotate the plane of polarized light, while a synthetically produced, identical salt was optically inactive because it was a mixture of mirror-image crystals. byjus.com This discovery laid the groundwork for the concept of molecular chirality and optical activity. solubilityofthings.com

The extension of these ideas to hydrocarbons, particularly branched alkanes, was a natural progression but presented significant challenges. wikipedia.org Alkanes lack the functional groups that facilitate crystallization and resolution of enantiomers, making their separation and stereochemical analysis difficult. researchgate.net Early investigations into the optical activity of hydrocarbons were spurred by the desire to understand the fundamental nature of molecular structure and bonding in the simplest organic molecules. fiveable.me

The development of advanced analytical techniques was crucial for the study of chiral alkanes. While early polarimetry could confirm optical activity, it provided limited structural information. The advent of chiroptical spectroscopies, particularly Vibrational Circular Dichroism (VCD) in the latter half of the 20th century, revolutionized the field. acs.orgtaylorfrancis.com VCD, together with the development of powerful computational chemistry methods, finally allowed for the direct correlation of a measured spectrum with the specific three-dimensional arrangement of atoms—the absolute configuration—of a chiral molecule, even for seemingly simple compounds like this compound. ru.nltaylorfrancis.com Research on such molecules was noted as early as the 1930s, though detailed analysis awaited modern instrumentation. uni-muenchen.de These advancements transformed chiral alkanes from challenging curiosities into powerful tools for validating and refining our most fundamental theories of stereochemistry. semanticscholar.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-2,3-dimethylpentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGECXQBGLLYSFP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7485-45-2
Record name 2,3-Dimethylpentane, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007485452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-DIMETHYLPENTANE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAA3S74KJD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereochemical Characterization and Elucidation of S 2,3 Dimethylpentane

Absolute Configuration Assignment and Nomenclature

The presence of a stereocenter at the third carbon atom (C3) gives rise to a pair of enantiomers for 2,3-dimethylpentane (B165511): (S)-2,3-dimethylpentane and (R)-2,3-dimethylpentane. wikipedia.orgyoutube.com The absolute configuration of a specific enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

The Cahn-Ingold-Prelog (CIP) system provides a standardized method for assigning the absolute configuration (R or S) to a chiral center. wikipedia.orgmasterorganicchemistry.com The process involves a sequential-priority ranking of the four substituents attached to the stereocenter based on atomic number. myheplus.comvanderbilt.edu

For this compound, the chiral center is the C3 carbon. The four groups attached to this carbon are:

An ethyl group (-CH₂CH₃)

An isopropyl group (-CH(CH₃)₂)

A methyl group (-CH₃)

A hydrogen atom (-H)

The assignment of priorities follows these steps:

Identify Substituents: The atoms directly bonded to the C3 stereocenter are Carbon, Carbon, Carbon, and Hydrogen.

Assign Priority Based on Atomic Number: The hydrogen atom has the lowest atomic number and is therefore assigned the lowest priority (4). The three carbon atoms are of equal atomic number, so the decision must be made by proceeding to the next atoms along each chain. libretexts.org

Break Ties:

Ethyl group (-CH₂CH₃): The carbon atom is bonded to two hydrogens and one carbon.

Isopropyl group (-CH(CH₃)₂): The carbon atom (C2) is bonded to one hydrogen and two carbons.

Methyl group (-CH₃): The carbon atom is bonded to three hydrogens.

Comparing the atoms attached to the carbons bonded to the chiral center, the isopropyl group has the highest priority (1) because its carbon (C2) is attached to two other carbons. The ethyl group is next (2) as its carbon (C4) is attached to one other carbon. The methyl group has the lowest priority among the carbon-based substituents (3).

Determine Configuration: With the priorities established as (1) Isopropyl, (2) Ethyl, (3) Methyl, and (4) Hydrogen, the molecule is oriented so that the lowest-priority group (hydrogen) points away from the viewer. The sequence from priority 1 to 2 to 3 is then observed. For the (S)-isomer, this sequence proceeds in a counter-clockwise direction. masterorganicchemistry.com

Table 1: CIP Priority Assignment for Substituents on C3 of 2,3-Dimethylpentane
PrioritySubstituent GroupReasoning
1-CH(CH₃)₂ (Isopropyl)The carbon atom attached to the chiral center is bonded to two other carbons.
2-CH₂CH₃ (Ethyl)The carbon atom attached to the chiral center is bonded to one other carbon.
3-CH₃ (Methyl)The carbon atom attached to the chiral center is bonded only to hydrogens.
4-H (Hydrogen)Lowest atomic number.

Heptane (C₇H₁₆) has a total of nine constitutional isomers, and eleven stereoisomers when enantiomers are counted. wikipedia.orgquora.com Among these, only 2,3-dimethylpentane and 3-methylhexane possess chiral centers. docbrown.infoquora.com

This compound and (R)-2,3-dimethylpentane are enantiomers . They are non-superimposable mirror images of each other.

The stereoisomers of 2,3-dimethylpentane are diastereomers of the stereoisomers of 3-methylhexane ((R)-3-methylhexane and (S)-3-methylhexane). Diastereomers are stereoisomers that are not mirror images of one another.

this compound is a constitutional isomer (or structural isomer) of the other non-chiral heptane isomers, such as n-heptane, 2,2-dimethylpentane, and 3-ethylpentane. wikipedia.orgquora.com These isomers have the same molecular formula but differ in their atomic connectivity.

Conformational Analysis of this compound

Conformational analysis of this compound, particularly through the examination of rotation around the C2-C3 bond, reveals the relative stabilities of its various spatial arrangements or conformers. This analysis is crucial for understanding the molecule's physical properties and reactivity.

Newman projections are a valuable tool for visualizing the conformations that arise from rotation around a carbon-carbon single bond. proprep.comyoutube.com When viewing the this compound molecule along the C2-C3 bond axis, the substituents on the front carbon (C2) are a hydrogen, a methyl group, and another methyl group. The substituents on the back carbon (C3) are a hydrogen, a methyl group, and an ethyl group.

Rotation around the C2-C3 bond generates an infinite number of conformations, but they are characterized by energy minima (staggered conformations) and energy maxima (eclipsed conformations). askfilo.com

Staggered Conformations: These occur when the substituents on the front carbon are positioned 60 degrees (dihedral angle) away from the substituents on the back carbon. They are more stable due to minimized steric and torsional strain. brainly.com There are three distinct staggered conformers for rotation about the C2-C3 bond.

Eclipsed Conformations: These occur when the substituents on the front and back carbons are aligned (0-degree dihedral angle). They are less stable due to increased steric repulsion and torsional strain. brainly.comchemistrysteps.com There are also three distinct eclipsed conformers.

A potential energy diagram for a 360° rotation around the C2-C3 bond illustrates the energy differences between the various conformers. mit.edu The staggered conformations correspond to energy minima, while the eclipsed conformations represent energy maxima. askfilo.com

The most stable conformation for 2,3-dimethylpentane is a staggered arrangement that minimizes steric hindrance by placing the largest groups as far apart as possible. brainly.comchegg.com Conversely, the least stable conformation is an eclipsed arrangement where the largest groups are directly aligned, maximizing steric interactions. brainly.com The energy difference between the most stable staggered conformer and the least stable eclipsed conformer represents the barrier to rotation. mit.edu

Table 2: Relative Energies of 2,3-Dimethylpentane Conformers (Rotation about C2-C3 bond)
Dihedral AngleConformation TypeRelative Energy (kcal/mol)Stability
60° (and 300°)Staggered (Gauche)~1.8 - 2.7More Stable (Local Minima)
180°Staggered (Anti-like)~1.8Most Stable (Global Minimum)
Eclipsed~9.0Least Stable (Global Maximum)
120° (and 240°)Eclipsed~6.6Less Stable (Local Maxima)
Note: Energy values are approximate and based on aggregated data from conformational analysis studies. mit.edu

The stability of different conformers is primarily governed by steric strain and torsional strain. Steric strain is the repulsive interaction that arises when atoms or groups are forced closer together than their van der Waals radii permit. openstax.org

Gauche Interactions: In staggered conformations, when two non-hydrogen substituents on adjacent carbons are separated by a dihedral angle of 60°, they are said to be in a gauche relationship. stackexchange.com This arrangement introduces a moderate level of steric strain, known as a gauche interaction, which is destabilizing compared to an anti conformation (180° dihedral angle). chemistrysteps.comopenstax.org In 2,3-dimethylpentane, multiple gauche interactions can exist between the methyl and ethyl groups, raising the energy of these conformers relative to the most stable arrangement. mit.edu

Eclipsing Interactions: Eclipsed conformations suffer from significant destabilization due to both torsional strain (repulsion between bonding electrons) and severe steric strain from the close proximity of substituents. The highest energy conformation occurs when the largest groups on C2 and C3 are eclipsed, leading to maximum steric repulsion. brainly.com

Syn-Pentane Interactions: In some conformations of branched alkanes, a particularly destabilizing steric interaction known as a syn-pentane interaction can occur when two methyl groups (or other bulky groups) separated by three carbon-carbon bonds are forced into close proximity, resembling the eclipsed conformation of pentane (B18724). libretexts.org Analysis of the various conformers of 2,3-dimethylpentane is necessary to identify any such high-energy interactions that would further destabilize specific rotational isomers.

Stereoisomerism and Chirality in Branched Alkanes

Stereoisomerism in organic chemistry refers to molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space libretexts.orglibretexts.org. A key concept within stereoisomerism is chirality, a geometric property of a molecule that makes it non-superimposable on its mirror image, much like a person's left and right hands libretexts.orgutexas.edukhanacademy.org. Molecules that are non-superimposable mirror images of each other are called enantiomers libretexts.orgutexas.edu. The presence of a stereocenter, most commonly a carbon atom bonded to four different substituent groups, is the most frequent cause of chirality in organic molecules libretexts.orgutexas.edu.

Branched alkanes, which are saturated hydrocarbons with alkyl side chains, can exhibit chirality if they possess such a stereocenter. 2,3-dimethylpentane is a structural isomer of heptane (C7H16) and serves as a classic example of a simple chiral alkane wikipedia.orgdoubtnut.com. Its structure consists of a five-carbon pentane chain with methyl groups attached to the second and third carbon atoms.

The structure is as follows: CH3–CH(CH3)–CH(CH3)–CH2–CH3

To determine if 2,3-dimethylpentane is chiral, one must examine its carbon atoms for the presence of a chiral center.

Carbon-2 is bonded to a hydrogen atom, a methyl group (-CH3), another methyl group (C1), and the rest of the carbon chain (-CH(CH3)CH2CH3). Since two of the attached groups (the two methyl groups) are identical, carbon-2 is not a chiral center.

Carbon-3 is bonded to four distinct groups:

A hydrogen atom (-H)

A methyl group (-CH3)

An ethyl group (-CH2CH3)

An isopropyl group (-CH(CH3)CH3)

Since all four groups attached to carbon-3 are different, this carbon is a chiral center study.comchegg.com. The presence of this single stereocenter means that 2,3-dimethylpentane can exist as a pair of enantiomers wikipedia.org. These enantiomers are designated as this compound and (R)-2,3-dimethylpentane wikipedia.orgnih.gov.

The assignment of the (S) or (R) configuration to a chiral center is determined by the Cahn-Ingold-Prelog (CIP) priority rules wikipedia.orglibretexts.org. This system prioritizes the four groups attached to the stereocenter based on atomic number.

Cahn-Ingold-Prelog Priority Assignment for 2,3-Dimethylpentane's Chiral Center (C3):

Assign Priorities: The atoms directly attached to the chiral carbon (C3) are examined. The group with the atom of the highest atomic number receives the highest priority.

The four groups are -H, -CH3, -CH2CH3, and -CH(CH3)CH3.

The atoms directly bonded to C3 are H and three C atoms. Since C has a higher atomic number than H, the hydrogen atom is the lowest priority group (4).

To prioritize the three carbon-based groups, we look at the atoms attached to those carbons.

Ethyl group (-CH2CH3): The carbon is bonded to another carbon and two hydrogens.

Isopropyl group (-CH(CH3)CH3): The carbon is bonded to two other carbons and one hydrogen.

Methyl group (-CH3): The carbon is bonded to three hydrogens.

At the first point of difference, the isopropyl group has two carbons attached, while the ethyl group has one and the methyl group has none. Therefore, the isopropyl group has the highest priority, followed by the ethyl group, and then the methyl group.

The resulting priority order is: 1: -CH(CH3)CH3 > 2: -CH2CH3 > 3: -CH3 > 4: -H .

Determine Configuration: The molecule is then oriented so that the lowest-priority group (4, the hydrogen atom) points away from the observer. The direction from the highest priority group (1) to the second (2) to the third (3) is observed.

If the direction is counter-clockwise, the configuration is designated (S) , from the Latin sinister for left.

If the direction is clockwise, the configuration is designated (R) , from the Latin rectus for right.

For this compound, when viewing the molecule with the C3-H bond pointing away, the sequence of groups from priority 1 to 2 to 3 traces a counter-clockwise path.

Chiral molecules like this compound exhibit optical activity, meaning they can rotate the plane of plane-polarized light byjus.compressbooks.pub. Its enantiomer, (R)-2,3-dimethylpentane, will rotate the light by the same magnitude but in the opposite direction pressbooks.pub. An equimolar mixture of both enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out wikipedia.orgkhanacademy.org.

Data Table of Compounds

Compound NameMolecular FormulaChiral Center(s)
This compoundC7H16C3
(R)-2,3-DimethylpentaneC7H16C3
HeptaneC7H16None
PentaneC5H12None

Interactive Data Table: Properties of 2,3-Dimethylpentane Stereoisomers

PropertyThis compound(R)-2,3-DimethylpentaneRacemic 2,3-Dimethylpentane
Molecular Formula C7H16 nist.govnist.govC7H16 nih.govC7H16 wikipedia.org
Molar Mass (g·mol−1) 100.205 wikipedia.org100.20 nih.gov100.205 wikipedia.org
CAS Number 7485-45-2 wikipedia.orgnist.govnist.gov54665-46-2 wikipedia.orgnih.gov565-59-3 wikipedia.org
Boiling Point (°C) 90.0 nist.govNot specified89.7 wikipedia.org
Optical Rotation Levorotatory (-) fda.govDextrorotatory (+) nih.gov0° (inactive) khanacademy.org

Advanced Synthetic Methodologies for S 2,3 Dimethylpentane

Enantioselective Synthesis Routes

The preparation of enantiomerically enriched (S)-2,3-dimethylpentane can be approached through several powerful asymmetric techniques. These methods aim to control the three-dimensional arrangement of atoms during the formation of the chiral center at the C3 position of the pentane (B18724) backbone.

Asymmetric Hydrogenation of Prochiral Alkene Precursors to Afford this compound

Asymmetric hydrogenation is a premier method for the synthesis of chiral compounds, involving the addition of hydrogen across a double bond in a prochiral alkene substrate in the presence of a chiral catalyst. ajchem-b.com For the synthesis of this compound, suitable prochiral alkene precursors include 2,3-dimethyl-1-pentene (B165498) and (E/Z)-3,4-dimethyl-2-pentene. The success of this approach hinges on the selection of an appropriate chiral catalyst that can effectively differentiate between the two enantiotopic faces of the alkene.

Transition metal complexes, particularly those of iridium and ruthenium with chiral phosphine (B1218219) ligands, have proven to be highly effective for the asymmetric hydrogenation of unfunctionalized and minimally functionalized alkenes. nih.gov For instance, iridium catalysts featuring chiral P,N-ligands are known to be effective for the hydrogenation of non-chelating olefins. acs.org

Illustrative Reaction Scheme:

The enantioselectivity of the hydrogenation is dictated by the steric and electronic interactions between the substrate and the chiral ligand in the transition state. The catalyst creates a chiral environment that favors the approach of the alkene from a specific face, leading to the preferential formation of one enantiomer.

Below is an interactive data table showcasing representative results for the asymmetric hydrogenation of prochiral alkenes to form chiral alkanes, illustrating the potential for high enantiomeric excess (ee).

Prochiral Alkene PrecursorChiral Catalyst SystemSolventPressure (atm)Temperature (°C)Enantiomeric Excess (ee) of (S)-alkane
2,3-dimethyl-1-pentene[Ir(COD)(PCy3)(py)]PF6 with a chiral phosphine ligandCH2Cl25025>95%
(E)-3,4-dimethyl-2-penteneRu(OAc)2(BINAP)Methanol10050~90%
(Z)-3,4-dimethyl-2-pentene[Rh(COD)2]BF4 with a chiral diphosphine ligandTHF2025>98%

Note: The data in this table are illustrative and based on typical results for asymmetric hydrogenation of similar trisubstituted alkenes. Specific experimental data for the synthesis of this compound may vary.

Chiral Pool Synthesis Approaches Utilizing Stereodefined Starting Materials

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org For a simple branched alkane like this compound, this approach would involve selecting a chiral starting material that already contains the required stereocenter or a precursor that can be readily converted to it.

Terpenes, such as citronellol (B86348) or limonene, are common starting points in chiral pool synthesis. nih.gov For instance, (R)-citronellol possesses a chiral center that could potentially be transformed into the stereocenter of this compound through a series of chemical modifications, including ozonolysis, reduction, and deoxygenation steps. However, for a small target molecule like this compound, this multi-step approach can be less efficient than catalytic asymmetric methods.

A more direct chiral pool approach might involve the use of a smaller, readily available chiral building block, such as (S)-2-methyl-1-butanol, which can be derived from fusel oil. This would require the stereospecific introduction of the remaining carbon atoms.

Application of Chiral Auxiliaries in Stereocontrolled Syntheses

The use of a chiral auxiliary involves the temporary attachment of a chiral molecule to an achiral substrate to direct a subsequent stereoselective reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a strategy could involve the use of a chiral auxiliary, such as an Evans oxazolidinone, attached to a carboxylic acid derivative. researchgate.net A diastereoselective alkylation of the resulting enolate would be followed by removal of the auxiliary and conversion of the functional group to a methyl group.

General Strategy:

Attachment of Chiral Auxiliary: An achiral carboxylic acid precursor is coupled with a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one).

Diastereoselective Alkylation: The resulting imide is deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation.

Removal of Auxiliary: The chiral auxiliary is cleaved to yield an enantiomerically enriched carboxylic acid.

Conversion to Alkane: The carboxylic acid is then converted to the final alkane product through standard functional group transformations.

While powerful for the synthesis of more complex molecules, the number of steps required makes this approach less common for the synthesis of simple chiral alkanes compared to direct catalytic methods.

Enantioselective Catalysis for the Production of this compound

Enantioselective catalysis encompasses a broad range of reactions where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Asymmetric hydrogenation, as discussed earlier, is a prime example. Other enantioselective catalytic methods that could be conceptually applied to the synthesis of precursors for this compound include:

Enantioselective conjugate addition: The addition of an organometallic reagent to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst can establish a stereocenter. The resulting product could then be converted to this compound.

Enantioselective cross-coupling reactions: The coupling of two different organic fragments, where one or both are prochiral, can be catalyzed by a chiral transition metal complex to produce a chiral product.

The development of new and more efficient chiral catalysts is an active area of research, with the goal of achieving high enantioselectivity under mild reaction conditions for a wide range of substrates. sfu.ca

Stereoselective Reaction Mechanisms in this compound Formation

Understanding the mechanisms of stereoselective reactions is crucial for optimizing existing synthetic routes and designing new ones.

Mechanistic Studies of Stereospecific Addition Reactions to Unsaturated Intermediates

The key step in the asymmetric hydrogenation of a prochiral alkene is the stereospecific addition of two hydrogen atoms to the double bond. The mechanism of this reaction has been extensively studied, particularly for rhodium and iridium-based catalysts. diva-portal.org

The generally accepted mechanism involves the following key steps:

Coordination of the Alkene: The prochiral alkene coordinates to the chiral metal catalyst. The facial selectivity (i.e., which face of the alkene binds to the metal) is determined by steric and electronic interactions with the chiral ligands.

Oxidative Addition of Hydrogen: Molecular hydrogen adds to the metal center, forming two metal-hydride bonds.

Migratory Insertion: One of the hydride ligands is transferred to one of the alkene carbons, forming a metal-alkyl intermediate. This step is often the enantiodetermining step.

Reductive Elimination: The second hydride ligand is transferred to the other carbon of the original double bond, and the resulting chiral alkane is released from the catalyst, regenerating the active catalytic species.

The stereochemical outcome is controlled by the preferred binding mode of the alkene to the chiral catalyst and the subsequent migratory insertion step. The bulky groups on the chiral ligand effectively block one face of the alkene, forcing the hydrogen to add to the less hindered face.

Stereochemical Outcomes of Nucleophilic Substitution Reactions Involving Chiral Centers (e.g., SN1, SN2 pathways, racemization, inversion)

The synthesis of a specific stereoisomer like this compound necessitates precise control over the three-dimensional arrangement of atoms at the chiral center. Nucleophilic substitution reactions are fundamental transformations in organic synthesis, and their stereochemical outcomes are critically dependent on the reaction mechanism, primarily the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.

The SN1 reaction proceeds through a two-step mechanism. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. chemicalnote.com This carbocation is sp2-hybridized and possesses a planar geometry. chemistrysteps.comlibretexts.org Consequently, the subsequent attack by a nucleophile can occur with equal probability from either face of the planar intermediate. quora.com If the reaction occurs at a chiral center, this leads to the formation of a nearly 50:50 mixture of two enantiomers, a process known as racemization. libretexts.orgmasterorganicchemistry.com Therefore, starting with an optically pure chiral substrate, an SN1 reaction typically results in a racemic, optically inactive product. doubtnut.com However, complete racemization is not always observed. In practice, the departing leaving group can momentarily shield one face of the carbocation, leading to a slight excess of the product with an inverted configuration. libretexts.orgdoubtnut.comquora.com

In stark contrast, the SN2 reaction is a single-step, concerted process where bond-breaking and bond-forming occur simultaneously. chemicalnote.com The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a trajectory known as backside attack. chemicalnote.comlibretexts.org This mechanism forces the substituents on the carbon atom to flip, much like an umbrella inverting in a strong wind. jove.com This process is called Walden inversion and results in a predictable and complete inversion of the stereochemical configuration at the chiral center. libretexts.orgjove.comkhanacademy.org An SN2 reaction is therefore considered stereospecific; for example, a reactant with an (R) configuration will yield a product with an (S) configuration, and vice versa, assuming the priority of the groups does not change. jove.comquora.com

The choice between SN1 and SN2 pathways, and thus the stereochemical outcome, is influenced by factors such as the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. For the stereocontrolled synthesis of this compound from a chiral precursor, an SN2 reaction would be the preferred pathway to ensure the desired stereochemical inversion and avoid the loss of optical purity associated with racemization in SN1 reactions.

FeatureSN1 PathwaySN2 Pathway
MechanismTwo-step (carbocation intermediate) chemicalnote.comOne-step (concerted) chemicalnote.com
Rate LawFirst-order: Rate = k[Substrate] libretexts.orgSecond-order: Rate = k[Substrate][Nucleophile] gacariyalur.ac.in
Nucleophile AttackAttacks planar carbocation from either face quora.comBackside attack (180° to leaving group) libretexts.org
Stereochemical OutcomeRacemization (mixture of retention and inversion) chemistrysteps.commasterorganicchemistry.comInversion of configuration jove.comkhanacademy.org
Substrate PreferenceTertiary > Secondary >> Primary masterorganicchemistry.comMethyl > Primary > Secondary >> Tertiary gacariyalur.ac.in
Result for Chiral SubstrateLeads to a racemic or near-racemic mixture of enantiomers doubtnut.comLeads to a single enantiomer with inverted configuration libretexts.org

Challenges and Innovations in Stereoselective Alkane Synthesis

The synthesis of structurally simple yet stereochemically complex molecules like this compound presents unique challenges. Alkanes are characterized by their general inertness, possessing only strong, non-polar C-C and C-H sigma bonds, which makes their selective functionalization difficult. nih.gov

A primary challenge is controlling regioselectivity . In a typical alkane, there are multiple C-H bonds (primary, secondary, tertiary) with very similar bond dissociation energies, making it difficult to functionalize a specific position. nih.gov Free-radical halogenation, a classic method to introduce a functional group onto an alkane, often leads to a mixture of products, which is undesirable for targeted synthesis. masterorganicchemistry.com

Despite these challenges, significant innovations in asymmetric catalysis have provided powerful tools for stereoselective synthesis. chiralpedia.comrsc.org Modern methodologies are increasingly capable of overcoming the inherent difficulties of working with alkanes.

Innovations in this field include:

Asymmetric Catalysis: The development of chiral catalysts, including transition-metal complexes, organocatalysts, and biocatalysts (enzymes), has revolutionized the ability to produce single enantiomers. chiralpedia.comfrontiersin.orgnih.gov These catalysts create a chiral environment that directs the reaction to form one stereoisomer preferentially over the other. chiralpedia.com

Catalytic C-H Functionalization/Activation: This emerging area focuses on selectively converting inert C-H bonds into more reactive functional groups. By using advanced metal catalysts, it is possible to achieve site-selective and stereoselective reactions on alkane substrates, offering a more direct and efficient route to complex chiral molecules. nih.gov

Asymmetric Hydrogenation: The catalytic addition of hydrogen across a double bond in a prochiral alkene is a highly effective method for creating one or two chiral centers with high enantioselectivity. chiralpedia.com This would be a viable strategy for producing this compound by starting with an appropriate unsaturated precursor like 2,3-dimethyl-1-pentene.

Stereoselective Cross-Coupling Reactions: Modern cross-coupling reactions, often catalyzed by nickel or palladium complexes with chiral ligands, allow for the formation of C-C bonds with excellent stereocontrol. organic-chemistry.org These methods can be used to couple smaller chiral fragments to construct the target alkane skeleton.

These innovative approaches are transforming the field, moving away from classical, often unselective reactions towards highly controlled, efficient, and sustainable methods for synthesizing complex chiral molecules like this compound. chiralpedia.com

ChallengeDescriptionInnovative Solution
Chemical InertnessAlkanes lack functional groups and possess strong, non-polar C-H and C-C bonds, making them unreactive. nih.govCatalytic C-H Activation: Using transition metal catalysts to selectively cleave C-H bonds and introduce functionality. nih.gov
Poor RegioselectivityDifficulty in differentiating between multiple C-H bonds (1°, 2°, 3°) of similar reactivity, leading to product mixtures. nih.govDirected C-H Functionalization: Employing directing groups or shape-selective catalysts (e.g., enzymes) to target a specific C-H bond.
Lack of StereocontrolTraditional methods like free-radical reactions do not control the stereochemistry at a newly formed chiral center, resulting in racemates. masterorganicchemistry.comAsymmetric Catalysis: Using chiral metal complexes, organocatalysts, or enzymes to create a chiral environment that favors the formation of one enantiomer. chiralpedia.comfrontiersin.org
Multi-step SynthesesEnantiopure alkanes often require lengthy syntheses starting from the "chiral pool" or involving chiral auxiliaries.Stereoselective C-C Bond Formation: Developing asymmetric cross-coupling and alkylation reactions to build the chiral carbon skeleton efficiently. organic-chemistry.org

Enantioseparation and Chiral Resolution Techniques for S 2,3 Dimethylpentane

Chromatographic Enantioseparation Methods

Chromatographic techniques have proven to be the most effective methods for the analytical and preparative separation of the enantiomers of 2,3-dimethylpentane (B165511). These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Gas chromatography (GC) using capillary columns coated with modified cyclodextrins as chiral stationary phases (CSPs) has been successfully employed for the enantioseparation of a variety of chiral alkanes, including 2,3-dimethylpentane. wiley.com Cyclodextrins are cyclic oligosaccharides that possess a chiral cavity, providing a three-dimensional chiral environment for enantiorecognition. researchgate.net

A notable successful separation of 2,3-dimethylpentane enantiomers was achieved using a combination of long fused-silica columns coated with a mixed binary stationary phase. researchgate.net Specifically, a mixture of Chirasil-Dex and heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin demonstrated effective resolution. researchgate.netresearchgate.net

ParameterValue
Columns Combined 25 m, 40 m, and 50 m x 0.25 mm i.d. fused-silica
Stationary Phase Mixed binary phase of Chirasil-Dex and heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-CD
Temperature 40-45°C
Carrier Gas Dihydrogen at 1.8 bar
Table 1: Gas Chromatographic Conditions for the Enantioseparation of 2,3-Dimethylpentane. researchgate.net

The enantiorecognition of non-functionalized chiral alkanes like 2,3-dimethylpentane by cyclodextrin-based CSPs is a complex process. Due to the absence of functional groups capable of forming strong interactions such as hydrogen bonds or dipole-dipole interactions, the separation is primarily governed by weaker forces. researchgate.net

Van der Waals Forces: The primary mechanism for the chiral discrimination of alkanes on cyclodextrin (B1172386) CSPs is attributed to enantioselective van der Waals interactions. wiley.comresearchgate.net The precise fit of one enantiomer over the other on the surface or within the cavity of the cyclodextrin leads to a difference in the strength of these transient forces, resulting in differential retention times.

Molecular Inclusion: The role of molecular inclusion into the cyclodextrin cavity is also considered a significant factor. wiley.comnih.gov The size and shape of the chiral alkane relative to the dimensions of the cyclodextrin cavity influence the stability of the inclusion complex. The complete loss of enantioselectivity when linear dextrins are used in place of cyclic cyclodextrins provides strong evidence for the importance of the inclusion phenomenon. wiley.comnih.gov For an effective separation, a complementary geometric fit between the analyte and the chiral selector is crucial.

The optimization of chiral stationary phases is critical for achieving baseline separation of alkane enantiomers. The degree of enantiorecognition is highly dependent on the substitution pattern and the cavity size of the cyclodextrin. wiley.com

Cyclodextrin Derivatives: Various modifications to the hydroxyl groups of the native cyclodextrins are performed to enhance their chiral recognition capabilities. Alkylated and acylated cyclodextrin derivatives have shown significant enantioselectivity towards a range of chiral compounds, including alkanes. gcms.cz The type and size of the substituent groups on the cyclodextrin rim can fine-tune the steric and electronic interactions with the analyte enantiomers.

Mixed Binary Selector Systems: A powerful strategy for enhancing the separation of complex mixtures of chiral alkanes is the use of mixed binary selector systems. wiley.com By combining two different modified cyclodextrins in a single chromatographic column, the individual enantioselectivities of each selector are maintained. This approach has successfully enabled the simultaneous enantioseparation of all seven chiral C7 and C8 alkanes, including 2,3-dimethylpentane. wiley.comresearchgate.net

Operating Conditions: Beyond the stationary phase itself, operational parameters such as temperature and carrier gas flow rate play a crucial role in optimizing the separation. Lowering the column temperature generally increases the enantioseparation factor (α) but also leads to longer analysis times. Therefore, a balance must be struck to achieve adequate resolution in a reasonable timeframe.

Chiral AlkaneStationary PhaseTemperature (°C)Separation Factor (α)
3-MethylhexaneOctakis(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin5~1.02
2,3-DimethylpentaneMixed binary phase40-45Not specified
3-MethylheptaneModified CyclodextrinsVariousNot specified
3,4-DimethylhexaneModified CyclodextrinsVariousNot specified
Table 2: Examples of Chiral Alkane Separations on Cyclodextrin-Based CSPs. wiley.comresearchgate.net

High-performance liquid chromatography (HPLC) is a cornerstone of chiral separations, primarily through the use of chiral stationary phases. researchgate.net For branched alkanes, which are non-polar and lack chromophores for standard UV detection, chiral HPLC presents significant challenges. The separation would rely on CSPs that can effectively discriminate between enantiomers based on subtle differences in their three-dimensional structures. Polysaccharide-based and cyclodextrin-based CSPs are commonly used for a wide range of chiral compounds and operate through a combination of attractive interactions and steric repulsion. mdpi.com

However, the application of chiral HPLC for the direct enantioseparation of non-functionalized alkanes like 2,3-dimethylpentane is not well-documented in scientific literature. The primary difficulty lies in the weak and non-specific interactions between the non-polar alkane and the typically more polar stationary phases, as well as the challenge of finding a suitable mobile phase that allows for effective chiral recognition. mdpi.com

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, often considered a hybrid of gas and liquid chromatography. chromatographyonline.com It typically uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations compared to HPLC. researchgate.net

SFC is widely used for the separation of chiral compounds, particularly in the pharmaceutical industry. selvita.com The technique is compatible with a wide range of chiral stationary phases developed for HPLC, including polysaccharide and cyclodextrin-based CSPs. chromatographyonline.com While SFC has shown great potential for the enantioseparation of a diverse array of molecules, its application to the specific chiral resolution of non-functionalized branched alkanes such as 2,3-dimethylpentane is not extensively reported. The principles of enantiorecognition would be similar to those in HPLC, relying on transient diastereomeric interactions between the enantiomers and the CSP.

Chiral Gas Chromatography (GC) Utilizing Modified Cyclodextrin Stationary Phases

Crystallization-Based Chiral Resolution of Racemic Mixtures

Crystallization is a classical and industrially significant method for the separation of enantiomers. nih.gov This technique relies on the differential crystallization behavior of enantiomers, either directly or after conversion into diastereomers.

For chiral molecules that crystallize as a conglomerate (a physical mixture of enantiomerically pure crystals), direct crystallization or preferential crystallization can be employed. acs.org However, this is a relatively rare phenomenon.

A more common approach is diastereomeric crystallization. wikipedia.org This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers.

The application of crystallization-based chiral resolution to non-functionalized alkanes like 2,3-dimethylpentane is exceptionally challenging. These molecules lack the necessary functional groups (e.g., acidic, basic, or hydroxyl groups) to readily form diastereomeric derivatives with common chiral resolving agents. wikipedia.org Consequently, there is a lack of reported methods for the crystallization-based resolution of racemic 2,3-dimethylpentane in the scientific literature. The development of novel host-guest systems or other innovative approaches would be necessary to apply crystallization-based resolution to such non-functionalized hydrocarbons.

Diastereomeric Salt Formation and Differential Crystallization

Diastereomeric salt formation is a cornerstone of classical chiral resolution. The process involves reacting a racemic mixture, which contains two enantiomers, with a single, pure enantiomer of a second compound known as a chiral resolving agent. wikipedia.orgadvanceseng.com This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct physical characteristics, including different solubility levels. wikipedia.org

This difference in solubility is exploited through a process called differential crystallization. wikipedia.org By carefully selecting a solvent in which one diastereomer is significantly less soluble than the other, the less soluble diastereomer can be selectively crystallized and separated from the solution by filtration. unchainedlabs.com Following separation, the chiral resolving agent is removed, yielding the desired pure enantiomer. wikipedia.org

However, this technique is fundamentally dependent on the ability of the target compound to form a salt. This requires the presence of ionizable functional groups, such as acidic (e.g., carboxylic acids) or basic (e.g., amines) moieties, which can participate in an acid-base reaction with the resolving agent. advanceseng.comwikipedia.org The compound 2,3-dimethylpentane is an unfunctionalized alkane, meaning it is a saturated hydrocarbon devoid of any such functional groups. nih.govresearchgate.net Consequently, it cannot form salts, rendering the technique of diastereomeric salt formation and differential crystallization inapplicable for its chiral resolution.

Role of Chiral Resolving Agents in Enantiomeric Separation

Chiral resolving agents are enantiomerically pure compounds that play the central role in diastereomeric salt formation. advanceseng.com Their function is to interact with the racemic mixture to create diastereomers with different physical properties that allow for separation. pharmtech.com The choice of a resolving agent is crucial and often requires screening multiple candidates to find one that provides efficient separation. unchainedlabs.comveranova.com Common resolving agents are typically readily available, inexpensive, and recoverable for reuse.

These agents are classified based on their chemical nature and the type of compound they can resolve. Acidic resolving agents are used to separate racemic bases, while basic resolving agents are used for racemic acids. pharmtech.com

Chiral Resolving AgentTypeTarget Functional Group
Tartaric AcidAcidicAmines (Bases)
Camphorsulfonic AcidAcidicAmines (Bases)
BrucineBasicCarboxylic Acids
(S)-(−)-α-MethylbenzylamineBasicCarboxylic Acids
trans-1-Amino-2-indanolBasicCarboxylic Acids

As illustrated in the table, the efficacy of these agents is predicated on their ability to engage in salt-forming interactions with specific functional groups. The absence of any acidic or basic functional groups in the molecular structure of 2,3-dimethylpentane prevents it from interacting with these conventional chiral resolving agents. Therefore, direct enantiomeric separation of 2,3-dimethylpentane cannot be achieved through this methodology.

Spectroscopic and Analytical Methods for Enantiomeric Purity Assessment of S 2,3 Dimethylpentane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis

NMR spectroscopy can be adapted for chiral discrimination through the use of chiral auxiliary agents or by hyphenation with enantioselective separation techniques. The primary goal is to convert a mixture of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a mixture of diastereomers or to physically separate them, allowing for their distinct detection and quantification by NMR.

Proton Nuclear Magnetic Resonance (¹H NMR) is a highly sensitive technique that can be employed for the quantitative determination of enantiomeric excess. For this to be achieved with a chiral molecule like (S)-2,3-dimethylpentane, the generation of a diastereomeric environment is essential. This can be theoretically accomplished through the use of Chiral Solvating Agents (CSAs), Chiral Lanthanide Shift Reagents (CLSRs), or Chiral Derivatizing Agents (CDAs).

Chiral Solvating Agents are optically pure compounds that reversibly interact with the enantiomers of a chiral analyte to form transient diastereomeric complexes. These interactions, which include hydrogen bonding, dipole-dipole interactions, and π-π stacking, lead to differential chemical shifts for the corresponding protons of the two enantiomers, allowing for their discrimination and quantification.

However, the application of CSAs to a non-polar, unfunctionalized alkane like 2,3-dimethylpentane (B165511) is fraught with challenges. The weak and non-specific van der Waals forces that would govern the interaction between a CSA and the alkane are generally insufficient to produce a stable diastereomeric complex with a significant difference in the magnetic environment of the protons. Consequently, achieving baseline separation of the proton signals of the (R)- and (S)-enantiomers of 2,3-dimethylpentane using this method is highly improbable. The enantiomeric composition of a chiral compound can be directly determined from a ¹H NMR spectrum after the addition of a CSA, as it does not require a time-consuming derivatization step. acs.orgnih.govunipi.it

Chiral Lanthanide Shift Reagents are paramagnetic complexes of lanthanide ions with chiral organic ligands. chemistnotes.com They function by coordinating to a Lewis basic site in the analyte molecule. This coordination induces large chemical shift changes in the analyte's NMR spectrum, with the magnitude of the shift being dependent on the distance and angle between the lanthanide ion and the observed nucleus. In a chiral environment provided by the CLSR, the two enantiomers of an analyte can form diastereomeric complexes, leading to separate signals for each enantiomer. chemistnotes.comharvard.edu

The utility of CLSRs is contingent on the presence of a functional group in the analyte that can act as a Lewis base to coordinate with the lanthanide ion. Since 2,3-dimethylpentane is a saturated hydrocarbon lacking any lone pairs of electrons, it is unable to form the necessary coordinate bond with a CLSR. Therefore, this method is not applicable for the direct enantiomeric analysis of this compound.

Chiral Derivatizing Agents are enantiomerically pure reagents that react with the analyte to form stable, covalent diastereomers. wikipedia.org These diastereomers, having different physical and chemical properties, will exhibit distinct NMR spectra, allowing for the quantification of the original enantiomers. wikipedia.orgnih.gov

The application of CDAs to this compound would necessitate a chemical modification of the alkane. This is a significant drawback as alkanes are generally inert and require harsh reaction conditions for functionalization. Such derivatization reactions are often non-trivial, may not be quantitative, and could potentially lead to racemization at the stereocenter, thereby compromising the accuracy of the enantiomeric purity assessment. Due to these substantial synthetic challenges, the use of CDAs is not a practical approach for the routine analysis of the enantiomeric composition of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a valuable tool for determining the carbon framework of a molecule and for distinguishing between constitutional isomers and diastereomers. In the case of 2,3-dimethylpentane, which possesses a single chiral center, all seven carbon atoms are chemically non-equivalent in a chiral environment and are expected to produce seven distinct signals in the ¹³C NMR spectrum. docbrown.infochemicalbook.com This high resolution of individual carbon signals makes ¹³C NMR particularly useful for confirming the structure of the molecule.

However, enantiomers are indistinguishable by NMR in an achiral solvent, meaning that this compound and its (R)-enantiomer will produce identical ¹³C NMR spectra under these conditions. While ¹³C NMR is highly quantitative and can be used to determine the ratio of diastereomers in a mixture, it cannot be used to directly determine the enantiomeric excess of this compound without the use of a chiral auxiliary. nih.govnih.gov

Carbon Position Approximate Chemical Shift (ppm)
C1 ~11.5
C2-CH₃ ~15.9
C3-CH₃ ~18.8
C4 ~29.1
C2 ~34.5
C3 ~36.5
C5 ~20.5

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Given the limitations of direct NMR methods for the chiral analysis of unfunctionalized alkanes, a more effective approach involves the hyphenation of an enantioselective separation technique with NMR spectroscopy. The online coupling of enantioselective Gas Chromatography (GC) with ¹H-NMR is a powerful method for the analysis of volatile chiral compounds like 2,3-dimethylpentane. nih.gov

In this technique, a racemic mixture of 2,3-dimethylpentane is injected into a GC equipped with a chiral stationary phase. The chiral stationary phase interacts differently with the two enantiomers, leading to their separation in time. The eluent from the GC column is then directly transferred to the NMR spectrometer, where the ¹H-NMR spectrum of each enantiomer is recorded as it elutes. nih.gov

This method offers several advantages:

Physical Separation: It circumvents the need for chiral solvating agents, shift reagents, or derivatization by physically separating the enantiomers prior to NMR detection.

Unambiguous Identification: The NMR spectrum provides structural confirmation of the eluted compound, ensuring that the correct analyte is being analyzed.

Quantitative Analysis: The GC detector provides accurate quantification of the enantiomeric ratio, which can be correlated with the NMR data.

Research has demonstrated the successful enantioseparation of unfunctionalized chiral alkanes, such as 2,4-dimethylhexane, using this technique, indicating its applicability to this compound. nih.gov The enantiorecognition on the chiral GC column is attributed to weak van der Waals forces and inclusion phenomena with modified cyclodextrin (B1172386) stationary phases. nih.govresearchgate.net

¹H NMR Spectroscopy for Enantiomeric Discrimination

Mass Spectrometry (MS) in Stereochemical Analysis of this compound and Derivatives

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In its conventional form, MS cannot directly differentiate between enantiomers because they possess identical masses and, under achiral conditions, exhibit identical fragmentation patterns. nih.gov Therefore, the direct analysis of this compound by standard electron ionization mass spectrometry (EI-MS) will yield a mass spectrum indistinguishable from that of its (R)-enantiomer or a racemic mixture.

However, MS can be adapted for chiral analysis, typically by inducing the formation of diastereomeric species which, due to their different spatial arrangements, can exhibit different behaviors in the mass spectrometer. nih.gov This can be achieved through several methods:

Derivatization: Reacting the chiral analyte with a chiral derivatizing agent to form covalent diastereomers. This approach is not directly applicable to an inert alkane like 2,3-dimethylpentane without prior functionalization.

Diastereomeric Complex Formation: Forming non-covalent diastereomeric complexes with a chiral selector (or reference compound) in the ion source. polyu.edu.hk These complexes, often metal-ion-bound trimers or other clusters, can then be analyzed. The stability and fragmentation of these diastereomeric complexes upon collision-induced dissociation (CID) can differ, allowing for chiral discrimination. polyu.edu.hkresearchgate.net

For a chiral alkane, enantiomeric recognition would rely on subtle differences in host-guest interactions within a chiral environment, where chiral recognition is based on weak van der Waals forces. wikipedia.org

The fragmentation of 2,3-dimethylpentane in an EI-MS is primarily driven by the cleavage of C-C bonds to form the most stable carbocations possible. youtube.com The molecular ion ([M]⁺•) has a mass-to-charge ratio (m/z) of 100. nist.gov

The primary fragmentation pathways involve the loss of alkyl radicals:

Loss of a methyl radical (•CH₃, 15 u): This is generally not a major primary fragmentation for this structure.

Loss of an ethyl radical (•CH₂CH₃, 29 u): Cleavage of the C3-C4 bond results in a fragment with m/z 71.

Loss of a propyl radical (•CH₂CH₂CH₃, 43 u): This is not a direct cleavage product.

Loss of an isopropyl radical (•CH(CH₃)₂, 43 u): Cleavage of the C2-C3 bond leads to a prominent fragment at m/z 57.

Loss of a sec-butyl radical (•CH(CH₃)CH₂CH₃, 57 u): Cleavage of the C2-C3 bond can also result in a fragment at m/z 43.

The resulting mass spectrum for racemic 2,3-dimethylpentane shows characteristic peaks that can be used for its identification. However, since the (S) and (R) enantiomers have identical energies, their fragmentation pathways are identical, leading to indistinguishable mass spectra.

Distinction between stereoisomers via MS is only possible when they are diastereomers or when enantiomers are placed in a chiral environment. For instance, if this compound and (R)-2,3-dimethylpentane were to form diastereomeric complexes with a chiral selector, these complexes would have different energies. This energy difference could manifest as variations in the relative intensities of fragment ions in their tandem mass spectra (MS/MS). The ratio of fragment ion intensities could then be correlated with the enantiomeric excess of the sample. nih.govscripps.edu

Table 1: Common Mass Spectrometry Fragments of Racemic 2,3-Dimethylpentane. Note: Enantiomers (S) and (R) produce identical fragmentation patterns under achiral conditions.
m/z ValueProposed Fragment IonNeutral LossRelative Abundance
100[C₇H₁₆]⁺• (Molecular Ion)-Low
71[C₅H₁₁]⁺•C₂H₅ (Ethyl radical)Moderate
57[C₄H₉]⁺•C₃H₇ (Isopropyl radical)High
43[C₃H₇]⁺•C₄H₉ (sec-Butyl radical)Base Peak (100%)
29[C₂H₅]⁺•C₅H₁₁Moderate

Advanced Spectroscopic Probes for Chiral Discrimination in Non-Derivatized Systems

For non-derivatized molecules like this compound, methods that can probe the inherent chirality of the molecule are required. Vibrational optical activity (VOA) techniques, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are exceptionally well-suited for this purpose. wikipedia.orgnih.gov These methods measure the differential interaction of chiral molecules with left and right circularly polarized light, providing a unique spectroscopic fingerprint for each enantiomer.

Vibrational Circular Dichroism (VCD): VCD measures the difference in the absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.org A VCD spectrum plots this differential absorption (ΔA = Aₗ - Aᵣ) versus wavenumber. For a chiral molecule, the VCD spectrum consists of positive and negative bands. Crucially, enantiomers will produce VCD spectra that are mirror images of each other—a positive band for the (S)-enantiomer will be a negative band of equal magnitude for the (R)-enantiomer at the same wavenumber. rsc.org This makes VCD an absolute method for determining enantiomeric excess and absolute configuration, often with the aid of quantum chemical calculations. nih.gov

Raman Optical Activity (ROA): ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. wikipedia.orgrsc.org Similar to VCD, the ROA spectrum of one enantiomer is the mirror image of the other. rsc.org ROA is particularly powerful for studying chiral molecules in aqueous solutions and can provide detailed structural information. nih.gov

For this compound, the VCD and ROA spectra would be dominated by signals from the C-H stretching and bending vibrations. By measuring the intensity of a characteristic VCD or ROA band, one can directly determine the enantiomeric excess of a sample. For example, if a pure sample of this compound gives a VCD band of intensity +ΔA at a specific wavenumber, a racemic mixture would show no signal (ΔA = 0) at that wavenumber, and a sample with an enantiomeric excess of 50% for the (S)-enantiomer would show an intensity of +0.5ΔA.

Table 2: Hypothetical VCD Spectral Data for the Enantiomers of 2,3-Dimethylpentane. This table is for illustrative purposes to demonstrate the principle of VCD, as specific experimental data for this compound is not readily available.
Wavenumber (cm⁻¹)Vibrational ModeThis compound VCD Intensity (ΔA x 10⁻⁵)(R)-2,3-Dimethylpentane VCD Intensity (ΔA x 10⁻⁵)
2960CH₃ asymmetric stretch+2.5-2.5
2875CH₃ symmetric stretch-1.8+1.8
1460CH₂/CH₃ scissoring+0.9-0.9
1380CH₃ symmetric bend-1.2+1.2

Theoretical and Computational Studies on S 2,3 Dimethylpentane

Molecular Modeling of Chiral Recognition Mechanisms

Molecular modeling encompasses a range of computational techniques used to simulate and understand the interactions between molecules. In the context of (S)-2,3-dimethylpentane, these methods are instrumental in elucidating how it interacts with chiral environments, a process fundamental to enantioselective separation and analysis.

Chiral recognition often occurs through the formation of transient diastereomeric complexes between the enantiomers of an analyte and a chiral selector. Cyclodextrins, which are cyclic oligosaccharides, are common chiral selectors that possess a hydrophobic inner cavity and a hydrophilic exterior. The nonpolar nature of this compound makes it a suitable "guest" for the hydrophobic "host" cavity of a cyclodextrin (B1172386).

Molecular dynamics (MD) simulations are a key tool for studying these interactions. mdpi.com In a typical MD simulation, the system containing the this compound molecule, a cyclodextrin, and solvent molecules (usually water) is modeled. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of each atom over time. This allows researchers to observe the dynamic process of the guest molecule entering, residing within, and exiting the host cavity. mdpi.com These simulations can reveal the preferred orientation of this compound within the cyclodextrin and identify the key noncovalent interactions, such as van der Waals forces, that stabilize the host-guest complex.

A critical aspect of understanding host-guest interactions is quantifying the stability of the formed complex. This is achieved by calculating the binding free energy, which represents the energy difference between the complexed state and the separated host and guest molecules. A more negative binding free energy indicates a more stable complex.

Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently used to estimate binding energies. This approach involves:

Running an MD simulation of the host-guest complex.

Extracting snapshots from the simulation trajectory.

For each snapshot, calculating the molecular mechanics energy, the polar solvation energy (using the Generalized Born model), and the nonpolar solvation energy (estimated from the solvent-accessible surface area).

The binding free energy is then calculated by comparing the total energy of the complex with the sum of the energies of the isolated host and guest. For chiral recognition to occur, there must be a difference in the binding free energies (ΔΔG) between the two enantiomers, (S)- and (R)-2,3-dimethylpentane, with the chiral selector.

Conformational interplay is also crucial. Both the alkane guest and the cyclodextrin host are flexible molecules. The process of binding can induce conformational changes in both partners. nih.gov Calculations can quantify the energetic penalty associated with these changes, known as deformation energy. researchgate.net A successful binding event requires the favorable interaction energy to overcome any unfavorable deformation energy. The subtle differences in the shape and conformational flexibility of (S)- and (R)-2,3-dimethylpentane lead to different interaction and deformation energies when complexed with a chiral host, forming the basis of enantioselectivity.

Below is an illustrative table showing the kind of energy components that would be calculated in a binding energy study. The values are hypothetical examples for demonstrating the methodology.

Energy Component (kcal/mol)This compound + Cyclodextrin(R)-2,3-dimethylpentane + Cyclodextrin
Van der Waals Energy-12.5-11.8
Electrostatic Energy-1.2-1.1
Polar Solvation Energy+8.5+8.2
Nonpolar Solvation Energy-2.1-2.0
Binding Free Energy (ΔGbind) -7.3 -6.7

The "three-point contact" model is a classic concept used to explain chiral recognition. It postulates that for a chiral selector to differentiate between two enantiomers, there must be at least three points of interaction (attractive or repulsive) between the selector and the analyte. For one enantiomer, all three points can engage simultaneously, leading to a stable complex. For the other enantiomer, due to its mirrored stereochemistry, it can only engage with a maximum of two of these points at any given time, resulting in a weaker interaction.

While this compound lacks strong functional groups for hydrogen bonding or electrostatic interactions, the three points of contact can be established through shape-dependent van der Waals interactions and steric repulsions. Computational modeling can validate this model by:

Identifying Interaction Points: Analyzing the geometry of the host-guest complex from MD simulations or docking studies to locate the primary contact regions between the alkane and the chiral selector.

Simulating Constrained Systems: Computationally forcing one enantiomer to adopt the binding pose of the other and calculating the resulting energy penalty, thereby demonstrating the energetic infeasibility of a "three-point" fit for the less-favored enantiomer.

Molecular simulation studies on various chiral systems have provided insights into the complexity of this model, showing how enantioselectivity can be affected by the specific nature of the interacting molecules. researchgate.netacs.org

Quantum Chemical Calculations

Quantum chemical calculations, which solve the Schrödinger equation (or approximations of it), provide a more fundamental and often more accurate description of molecular properties compared to the classical mechanics-based force fields used in molecular modeling.

This compound is a flexible molecule with multiple single bonds around which rotation can occur. These rotations lead to different spatial arrangements of the atoms, known as conformations. The stability of these conformers varies, and the molecule will predominantly exist in a few low-energy (more stable) conformations.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the conformational landscape of molecules. nih.gov A typical DFT conformational analysis of this compound would involve:

Systematic Search: Identifying all possible staggered conformations by systematically rotating around the C-C single bonds. For a molecule like 2,3-dimethylpentane (B165511), this can result in a significant number of potential conformers. acs.org

Geometry Optimization: Starting from each potential conformation, the energy is minimized to find the nearest local energy minimum on the potential energy surface. This process yields the precise bond lengths, angles, and dihedral angles for each stable conformer.

Energy Calculation: The relative energies of all optimized conformers are calculated with high accuracy. Vibrational frequency calculations are then performed to confirm that each structure is a true minimum (no imaginary frequencies) and to compute thermal corrections to the energy.

This analysis allows for the determination of the global minimum (the most stable conformer) and the relative populations of all other conformers at a given temperature using the Boltzmann distribution. These preferred shapes are critical, as the conformation that this compound adopts when it interacts with a chiral selector will influence the strength of the interaction. DFT has been successfully applied to determine the absolute configuration and conformational profiles of various chiral alkanes. researchgate.netacs.orgnih.gov

The table below presents hypothetical data from a DFT conformational study, illustrating the types of results obtained.

Conformer of this compoundRelative Energy (kcal/mol)Boltzmann Population at 298 K (%)
1 (Global Minimum)0.0045.2
20.5517.1
30.8010.5
41.106.0
Other>1.5021.2

Quantum chemical calculations can be used to predict various thermochemical properties of molecules. For stereoisomers like (S)- and (R)-2,3-dimethylpentane, their intrinsic energies and thermochemical properties are identical in an achiral environment. This is because enantiomers have the same bond lengths, bond angles, and types of atoms. Consequently, their standard enthalpies of formation, entropies, and heat capacities, when calculated for the isolated molecules, will be the same.

However, computational chemistry is essential for deriving these properties from first principles. The process typically involves:

Performing DFT calculations to obtain the optimized molecular geometry and vibrational frequencies, as described in the previous section.

Using the principles of statistical mechanics to calculate thermochemical data from the electronic energy and the vibrational, rotational, and translational partition functions.

While experimental data for the racemic mixture of 2,3-dimethylpentane is available, computational methods allow for the determination of these properties for a single enantiomer without the need for chiral separation. wikipedia.orgchemeo.com These calculated values can be compared with experimental data for validation of the computational methods. For instance, the standard molar entropy (S⦵298) for racemic 2,3-dimethylpentane is reported as 71.02 cal/K/mol (25 °C). wikipedia.org High-level quantum chemical calculations would aim to reproduce this value, providing confidence in the computational model.

Simulation of Stereoselective Reaction Processes

The prediction and rationalization of stereoselectivity in chemical reactions are cornerstone objectives of modern computational chemistry. For chiral alkanes such as this compound, which lack functional groups that typically direct reactive pathways, simulating stereoselective processes presents a unique challenge. Computational models, however, provide profound insights into the subtle energetic differences that govern the formation of one stereoisomer over another. These simulations are primarily centered on the analysis of potential energy surfaces and the characterization of transition states.

Methodologies like Density Functional Theory (DFT) are powerful tools for modeling these reactions. nih.govnih.gov DFT calculations allow for the optimization of geometries for reactants, products, and, most critically, the transition states that connect them. researchgate.netresearchgate.net A stereoselective reaction proceeds through two or more diastereomeric transition states, each leading to a different stereoisomeric product. The difference in the activation energies of these transition states dictates the stereochemical outcome of the reaction. The product ratio is governed by the Boltzmann distribution, which relates the energy difference between the diastereomeric transition states to their relative populations.

To simulate a hypothetical stereoselective reaction involving this compound, such as C-H activation or functionalization, a computational chemist would undertake several key steps:

Model Definition : The reactants, including this compound and the reacting species (e.g., a catalyst or radical), are defined. The stereochemistry at the C3 position of this compound is explicitly set.

Transition State Searching : All plausible transition state structures leading to different stereoisomeric products are located on the potential energy surface. For each transition state, the geometry is optimized, and it is confirmed to be a first-order saddle point, characterized by having exactly one imaginary frequency in the vibrational analysis. github.io

Energy Calculation : High-level DFT calculations are performed to determine the electronic energies of the optimized transition states and reactants. Solvation effects can also be included using continuum or explicit solvent models to provide a more realistic reaction environment.

Selectivity Prediction : The relative free energies of the diastereomeric transition states are calculated. The transition state with the lower free energy corresponds to the major product, and the predicted enantiomeric or diastereomeric excess can be quantified from this energy difference.

Intrinsic reaction coordinate (IRC) calculations are often performed to confirm that a located transition state smoothly connects the intended reactants and products on the potential energy surface. nih.gov This comprehensive approach, while computationally intensive, provides a quantitative model that can account for high levels of asymmetric induction. nih.gov

Table 1: Key Parameters in the Computational Simulation of a Stereoselective Reaction
ParameterDescriptionExample Computational Method/ValuePurpose in Simulation
Computational MethodThe theoretical model used to approximate the electronic structure of the molecule.DFT (e.g., B3LYP, M06-2X)Calculates the energy and geometry of molecular structures. nih.gov
Basis SetA set of mathematical functions used to build the molecular orbitals.e.g., 6-31G(d), def2-TZVPDetermines the accuracy of the orbital description; larger basis sets are more accurate but computationally expensive. nih.gov
Transition State Energy (ETS)The potential energy of the system at the highest point along the reaction coordinate.Calculated in Hartrees, often converted to kcal/mol or kJ/mol.Determines the activation energy of a reaction pathway. researchgate.net
Diastereomeric Transition State Energy Difference (ΔΔG)The difference in free energy between two transition states leading to different stereoisomers.Calculated in kcal/mol or kJ/mol.Directly correlates with the predicted stereoselectivity (e.g., enantiomeric or diastereomeric excess).
Imaginary FrequencyA vibrational mode with a negative force constant, indicating a saddle point on the potential energy surface.Reported in cm-1.Confirms that a calculated structure is a true transition state. github.io

Applications and Research Significance of S 2,3 Dimethylpentane in Advanced Chemical Science

(S)-2,3-Dimethylpentane as a Stereochemical Model Compound in Fundamental Research

The primary utility of this compound in fundamental research stems from its status as an archetypal chiral alkane. Its single stereocenter at the C3 position and manageable conformational landscape allow for detailed investigations into the effects of molecular asymmetry on physical properties and chemical behavior. This makes it an ideal model system for validating theoretical calculations and spectroscopic techniques sensitive to chirality, such as Vibrational Circular Dichroism (VCD).

Studies in Alkane Reactivity and Selectivity in Catalytic Systems

Alkanes are generally characterized by their low reactivity. However, their functionalization is a key goal in chemistry. Research into the reactivity and selectivity of alkanes often employs model compounds to understand complex reaction networks. In catalytic systems, such as oxyhalogenation, the goal is to selectively convert alkanes into more valuable products like olefins or alkyl halides. rsc.org

The study of chiral alkanes like this compound provides a deeper layer of insight. When a reaction occurs on a chiral molecule, the stereochemical outcome can be influenced by the catalyst. For example, in halogenation reactions, different C-H bonds exhibit different reactivities (tertiary > secondary > primary). libretexts.org Using a chiral substrate allows researchers to study not only regioselectivity (which position reacts) but also how a catalyst might stereoselectively influence the reaction at a prochiral center or a site near the existing stereocenter. While specific studies focusing solely on this compound in catalytic systems are highly specialized, the principles of alkane activation and selectivity are directly applicable. The reactivity-selectivity principle, which states that more reactive species are often less selective, can be explored with precision using chiral models where subtle differences in activation barriers can lead to different product distributions. youtube.com

Parameter Description Relevance to this compound Studies
Reactivity The rate at which a chemical substance tends to undergo a chemical reaction. For alkanes, this is generally low.Investigating how catalysts can activate the C-H bonds in a chiral alkane without racemization.
Regioselectivity The preference of a chemical reaction to break or make a bond in one direction over all other possible directions.Studying how catalysts direct reactions to a specific carbon atom in the this compound backbone.
Stereoselectivity The preferential formation of one stereoisomer over another in a chemical reaction.Examining if a catalyst can influence the formation of a new stereocenter, leading to a preferred diastereomer.

Investigating Stereospecificity and Stereoselectivity in Organic Reactions

The concepts of stereospecificity and stereoselectivity are central to understanding organic reactions. wvu.edu

A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. wikipedia.org

A stereoselective reaction is one where a single reactant can form two or more stereoisomers as products, but one is formed preferentially. wvu.eduyoutube.com

This compound serves as an excellent substrate for investigating these phenomena. For instance, a hypothetical substitution reaction at its chiral C3 carbon could be studied to determine if it proceeds via a stereospecific mechanism like SN2 (which would cause an inversion of configuration to (R)-2,3-dimethylpentane derivative) or a non-specific SN1 mechanism (which would lead to a racemic mixture). wikipedia.org Because of its simple and well-defined structure, any changes in optical activity can be directly correlated to the reaction mechanism at the stereocenter, providing clear evidence of stereospecificity.

Role in Advanced Organic Synthesis Research

While simple alkanes are not typically used as starting materials for complex syntheses due to their inertness, research into C-H activation is a major frontier in organic chemistry. The development of methods to selectively functionalize a molecule like this compound is of significant academic interest.

Precursor Synthesis for More Complex Chiral Molecules

The transformation of a simple, optically active hydrocarbon into a more complex, functionalized molecule is a significant challenge that showcases the power of a new synthetic method. mdpi.com Using this compound as a starting material, the goal would be to introduce functional groups (e.g., hydroxyl, amino, or carbonyl groups) while controlling the regioselectivity and retaining the original stereochemistry. Success in this area would demonstrate a method's utility for converting components of petroleum into valuable, enantiopure chemicals. While its direct use as a precursor is not widespread, it represents an ideal test case for the development of such advanced synthetic strategies. mdpi.commdpi.com

Research on Novel Reaction Pathways and Stereocontrol Strategies

This compound can be used as a substrate to explore novel reaction pathways. For example, research into indium(III) iodide-catalyzed alkane homologation has shown that 2-methylpentane (B89812) can be methylated to form 2,3-dimethylpentane (B165511). chemicalbook.com Under these reaction conditions, the product 2,3-dimethylpentane can undergo further isomerization or cracking. chemicalbook.com Studying these reactions with the enantiopure (S)-isomer would allow researchers to investigate whether the catalyst and conditions preserve, invert, or racemize the chiral center during these rearrangements, providing critical information about the reaction mechanism and stereocontrol.

Environmental and Biochemical Relevance

From an environmental perspective, 2,3-dimethylpentane is a component of gasoline and is found in the exhaust from diesel and gasoline-powered vehicles. chemicalbook.comnih.gov Its presence in the environment means its fate, including atmospheric photooxidation and biodegradation, is of interest. Studies have shown that 2,3-dimethylpentane can be completely biodegraded by microorganisms under certain aquifer conditions.

In the biochemical realm, 2,3-dimethylpentane has been identified as a bacterial metabolite. nih.govebi.ac.uk Specifically, it has been detected in the cell lysate of Escherichia coli. ebi.ac.uk This finding suggests that metabolic pathways exist in bacteria for the synthesis or modification of such branched, chiral alkanes.

Area Finding Reference
Environmental Component of California Phase II reformulated gasoline. chemicalbook.com
Environmental Detected in exhaust from diesel-powered trucks. chemicalbook.com
Environmental Subject to atmospheric photooxidation via reaction with OH radicals. chemicalbook.com
Environmental Can be completely biodegraded under aquifer conditions. ebi.ac.uk
Biochemical Identified as a metabolite in Escherichia coli. nih.govebi.ac.uk

Microbial Degradation Pathways of Branched Alkanes

The microbial degradation of alkanes is a critical process in the natural bioremediation of petroleum-contaminated environments. While linear alkanes are readily metabolized by a wide range of microorganisms, branched alkanes, such as 2,3-dimethylpentane, present a greater challenge due to their more complex structures. nih.govfrontiersin.org The presence of methyl groups can sterically hinder the enzymatic attack, making these compounds more recalcitrant. nih.gov However, numerous microorganisms have evolved specialized enzymatic systems to utilize these complex hydrocarbons as sources of carbon and energy. nih.gov

The initial step in the aerobic degradation of branched alkanes is typically an oxidation reaction catalyzed by oxygenase enzymes, most notably alkane hydroxylases. mdpi.comnih.gov These enzymes introduce an oxygen atom into the alkane molecule, converting it into an alcohol. This initial hydroxylation is often the rate-limiting step in the degradation pathway. mdpi.com Depending on the enzyme and the substrate, this oxidation can occur at a terminal methyl group (monoterminal oxidation), at both ends of the chain (diterminal oxidation), or at a subterminal position. researchgate.netresearchgate.net

Common aerobic degradation pathways include:

Terminal Oxidation: An alkane hydroxylase, such as a cytochrome P450 monooxygenase or an AlkB-related enzyme, oxidizes a terminal methyl group to form a primary alcohol. mdpi.comnih.gov This alcohol is then further oxidized by alcohol and aldehyde dehydrogenases to a carboxylic acid, which can then enter the central metabolism via the β-oxidation pathway. researchgate.net

Subterminal Oxidation: In this pathway, oxidation occurs at a methylene (B1212753) group within the carbon chain, forming a secondary alcohol. researchgate.net This is subsequently oxidized to a ketone. Further metabolism can proceed through mechanisms like Baeyer-Villiger oxidation, which inserts an oxygen atom to form an ester, eventually leading to intermediates that can enter central metabolic pathways.

In anaerobic environments, the degradation of alkanes proceeds through different mechanisms, as oxygen is not available to act as an electron acceptor. frontiersin.org These pathways are less common and generally slower than aerobic degradation. Two established anaerobic activation pathways are:

Fumarate (B1241708) Addition: The alkane is added to a fumarate molecule in a reaction catalyzed by a glycyl radical enzyme, (1-methylalkyl)succinate synthase (ass) or alkylsuccinate synthase (mas). cdnsciencepub.com This forms an alkylsuccinate derivative, which is then further metabolized.

Carboxylation: Some anaerobic bacteria can directly carboxylate the alkane at the C3 position, followed by the elimination of the adjacent terminal carbons to form a fatty acid. frontiersin.org

The specific pathway utilized for a branched alkane like this compound would depend on the specific microbial species and the prevailing environmental conditions. For instance, some Alcanivorax species are known to efficiently degrade branched alkanes. nih.govscispace.com The degradation of highly branched isoprenoids like pristane (B154290) often involves an initial ω-oxidation at one of the terminal methyl groups, followed by rounds of β-oxidation. researchgate.net It is plausible that the degradation of 2,3-dimethylpentane would proceed via a similar pathway, involving initial oxidation at one of the terminal carbons (C1 or C5) followed by further breakdown.

Table 1: Key Enzymes and Pathways in the Microbial Degradation of Branched Alkanes

Degradation Type Key Enzyme Class Initial Reaction Subsequent Steps Example Organisms
Aerobic Alkane Hydroxylases (e.g., AlkB, Cytochrome P450) Introduction of an oxygen atom to form an alcohol (hydroxylation) at terminal or subterminal positions. mdpi.comnih.gov Oxidation to aldehydes/ketones, then to carboxylic acids, followed by β-oxidation. researchgate.net Pseudomonas, Alcanivorax, Rhodococcus nih.govresearchgate.net
Anaerobic (1-methylalkyl)succinate synthase Addition of the alkane to fumarate. cdnsciencepub.com Carbon skeleton rearrangement and degradation via β-oxidation. Desulfatibacillum (sulfate-reducing)

| Anaerobic | Carboxylase | Direct carboxylation of the alkane molecule. frontiersin.org | Elimination of terminal carbons and subsequent metabolism. | Desulfococcus |

General Principles of Hydrocarbon Interactions within Biological Systems

The interaction of hydrocarbons with biological systems is fundamentally governed by their physicochemical properties, primarily their non-polar nature and resulting hydrophobicity. uwec.edu Alkanes, including branched isomers like 2,3-dimethylpentane, are immiscible with water and possess low aqueous solubility. uwec.edunih.gov This characteristic presents a significant barrier to their bioavailability for microorganisms, as microbial metabolism occurs in an aqueous cellular environment. exlibrisgroup.com

To overcome this limitation, microorganisms have developed several strategies to access and uptake hydrocarbons:

Interfacial Access: Many hydrocarbon-degrading microbes interact directly with the oil-water interface where the hydrocarbons are present as a separate phase (e.g., oil droplets). frontiersin.org This can involve cell surface modifications that increase the hydrophobicity of the cell wall, allowing for direct adhesion to the hydrocarbon droplets. frontiersin.org

Biosurfactant Production: A common and effective strategy is the production of biosurfactants. nih.govfrontiersin.org These are amphiphilic molecules with both hydrophilic and hydrophobic moieties. They partition at the oil-water interface, reducing the interfacial tension and leading to the emulsification of the hydrocarbon into smaller droplets. frontiersin.org This increases the surface area available for microbial cells to access the substrate, thereby enhancing the rate of degradation. nih.gov Common biosurfactants include glycolipids (e.g., rhamnolipids) and lipopeptides (e.g., surfactin). frontiersin.org

Hydrocarbon Uptake Mechanisms: Once the hydrocarbon is accessible at the cell surface, it must be transported across the cell membrane. The exact mechanisms for this are not fully elucidated but are thought to involve several processes. These can range from passive diffusion across the membrane for smaller alkanes to more complex active transport systems for larger or more complex molecules. The hydrophobicity of the cell membrane facilitates the passage of these non-polar compounds.

Table 2: Principles of Hydrocarbon-Microbe Interactions

Principle Description Biological Significance
Hydrophobicity Alkanes are non-polar and have very low water solubility, causing them to phase-separate from water. uwec.edu Limits the bioavailability of the hydrocarbon to microorganisms, as metabolism is aqueous-based. nih.gov
Interfacial Adhesion Microorganisms adhere directly to the surface of hydrocarbon droplets. This is often mediated by hydrophobic cell surfaces. frontiersin.org Provides direct physical contact with the substrate, facilitating uptake and degradation.
Emulsification Microbes produce biosurfactants that break large hydrocarbon masses into microscopic droplets, forming an emulsion. nih.govfrontiersin.org Dramatically increases the surface area-to-volume ratio of the hydrocarbon, enhancing its availability for microbial attack. frontiersin.org
Uptake & Transport Hydrocarbons are transported across the microbial cell membrane into the cytoplasm. Allows the hydrocarbon to reach the intracellular enzymes that catalyze the degradation pathways.

| Structural Recalcitrance | The complexity of the hydrocarbon structure (e.g., branching, cyclization) affects its susceptibility to microbial degradation. frontiersin.orgnih.gov | Branched alkanes are generally more resistant to degradation than linear alkanes due to steric hindrance at the sites of enzymatic attack. nih.gov |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying (S)-2,3-dimethylpentane and distinguishing it from structural isomers?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with a chiral stationary phase to resolve enantiomers. Compare retention times and mass spectra with reference standards. For isomer differentiation (e.g., 2,2- vs. 2,3-dimethylpentane), employ nuclear magnetic resonance (NMR) spectroscopy, focusing on δ<sup>13</sup>C chemical shifts and splitting patterns in <sup>1</sup>H NMR. highlights the use of high-efficiency distillation and silica gel filtration to isolate isomers from petroleum fractions, which can be adapted for purity verification .
  • Key Data : The boiling point of this compound is ~89–90°C, close to its structural isomers (e.g., 2,2-dimethylpentane at 89.78°C), necessitating precise chromatographic separation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Store in airtight, grounded containers in a cool, ventilated area away from oxidizers (e.g., peroxides). Use explosion-proof equipment and avoid sparks. For spills, absorb with vermiculite or sand and dispose as hazardous waste. Personal protective equipment (PPE) should include nitrile gloves and vapor-resistant goggles. Chronic exposure risks include neurotoxic effects; monitor kidney function and neurological symptoms in exposed personnel .
  • Key Data : Flash point is <−7°C, and vapor pressure is 2.35 psi at 37.7°C, indicating high flammability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermodynamic data for this compound across literature sources?

  • Methodology : Cross-validate data using the NIST Chemistry WebBook (subscription required) and replicate phase-change measurements under controlled conditions. For example, the NIST-standard boiling point (89–90°C) should be confirmed via adiabatic calorimetry. Discrepancies may arise from impurities; ensure sample purity (>99%) via GC-MS and fractional crystallization .
  • Key Data : NIST reports ΔHvap and heat capacity values derived from petroleum-derived samples, but enantiomeric purity can affect these measurements .

Q. What strategies optimize the separation of this compound from complex hydrocarbon mixtures like petroleum distillates?

  • Methodology : Combine high-efficiency fractional distillation (theoretical plates >50) with silica gel chromatography to remove aromatics. For enantiomeric resolution, use β-cyclodextrin-based chiral columns in preparative GC. details a historical API Research Project 6 protocol that isolated 0.1% 2,3-dimethylpentane from a 89–94°C petroleum fraction, achieving >95% purity .
  • Key Data : The Ponca crude petroleum fraction contained seven major hydrocarbons, with 2,3-dimethylpentane constituting 0.1% by volume .

Q. How do steric and electronic effects influence the reactivity of this compound in catalytic systems?

  • Methodology : Perform density functional theory (DFT) calculations to map steric hindrance around the chiral centers. Experimentally, compare hydrogenation rates using Pd/C or PtO2 catalysts under standardized conditions. Stereoelectronic effects can be probed via infrared (IR) spectroscopy to track C-H stretching frequencies near methyl branches .
  • Key Data : The IUPAC Standard InChIKey (WGECXQBGLLYSFP-SSDOTTSWSA-N) confirms stereochemistry, critical for modeling interactions with chiral catalysts .

Data Contradictions and Mitigation

  • Isomer Boiling Points : and report slight variations in boiling points for 2,3-dimethylpentane (89.78°C vs. 89–90°C). These arise from differences in sample purity and measurement techniques. Always calibrate equipment with NIST-traceable standards .
  • Hazard Ratings : While classifies 2,3-dimethylpentane as a "moderate" fire hazard (NFPA 2), emphasizes its low autoignition temperature (639°F). Mitigate by adhering to strict storage protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.